molecular formula C18H16N2O2 B6432833 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 898914-55-1

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B6432833
CAS No.: 898914-55-1
M. Wt: 292.3 g/mol
InChI Key: SQJNKBMFONAESM-UHFFFAOYSA-N
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Description

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol is an organic compound with the molecular formula C18H16N2O2 It is a complex molecule that features a phenol group, an ethoxy group, and a phenylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the ethoxy group may result in various substituted phenols.

Scientific Research Applications

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol
  • 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
  • 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Uniqueness

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol is unique due to the presence of the phenylpyrimidinyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-ethoxy-2-(5-phenylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-8-9-15(17(21)10-14)18-16(11-19-12-20-18)13-6-4-3-5-7-13/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJNKBMFONAESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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